Bredinin aglycone

Description

FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).

Structure

3D Structure

Properties

IUPAC Name |

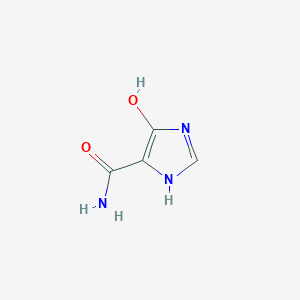

4-hydroxy-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWSIIBPZOBMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205574 | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-26-3 | |

| Record name | 5-Hydroxy-1H-imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56973-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carbamoylimidazolium 5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bredinin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, chemically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that serves as the core structure of the immunosuppressive drug Bredinin (Mizoribine). While Bredinin itself has established clinical applications, its aglycone form is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Bredinin, an imidazole (B134444) nucleoside antibiotic, is a potent immunosuppressant used in the management of autoimmune diseases and to prevent rejection in organ transplantation.[1][2] Its biological activity is intrinsically linked to its metabolic conversion to Bredinin-5'-monophosphate, which inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] The aglycone of Bredinin, 5-Hydroxy-1H-imidazole-4-carboxamide, is the foundational heterocyclic base of this important therapeutic agent. Understanding the properties and biological profile of this compound is critical for the design of novel analogues and for elucidating the structure-activity relationships within this class of compounds. This document aims to be a central repository of technical information on this compound for the scientific community.

Chemical Properties and Data

This compound is a small heterocyclic molecule with the following key identifiers and properties:

| Property | Value | Reference |

| Chemical Name | 5-Hydroxy-1H-imidazole-4-carboxamide | [4] |

| Synonyms | SM-108, FF-10501 | [4] |

| CAS Number | 56973-26-3 | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | Solid | |

| Solubility | Water: 1 mg/mL (7.87 mM) (Sonication recommended) | |

| DMSO: 21.67 mg/mL (170.5 mM) (Sonication recommended) | ||

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Synthesis

General Synthetic Scheme

A potential synthetic pathway for 5-Hydroxy-1H-imidazole-4-carboxamide could involve the cyclization of an appropriate acyclic precursor. One common method for imidazole ring formation is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. A more tailored approach for this specific substituted imidazole is likely to involve the construction of the imidazole ring from a suitable amino acid derivative or a cyano-containing precursor.

A reported industrial method for a similar compound, 4-amino-5-imidazole formamide, involves a two-step process starting from diaminomaleonitrile (B72808) and formamide, followed by a ring-closure reaction under alkaline conditions. This suggests a possible route for synthesizing the imidazole core of this compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general synthetic methods for similar compounds. Optimization would be required for successful synthesis.

Step 1: Synthesis of an Intermediate (e.g., an amidine derivative) A suitable starting material, such as an amino acid ester or a derivative of glycinamide, would be reacted with a formylating agent to introduce the necessary carbon and nitrogen atoms for the imidazole ring.

Step 2: Ring Closure to form the Imidazole Ring The intermediate from Step 1 would then be subjected to a cyclization reaction. This could be achieved by treatment with a base to facilitate intramolecular condensation. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully controlled to favor the formation of the desired 5-hydroxyimidazole product.

Step 3: Purification The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 5-Hydroxy-1H-imidazole-4-carboxamide.

Mechanism of Action and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor to the active immunosuppressant, Bredinin. The aglycone itself is not the primary active agent but is converted intracellularly to Bredinin, which then exerts its therapeutic effects.

Intracellular Conversion and Activation

Once inside the cell, this compound is believed to be a substrate for adenine (B156593) phosphoribosyltransferase (APRT). This enzyme catalyzes the addition of a ribose-5-phosphate (B1218738) group to the aglycone, forming Bredinin.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Bredinin is subsequently phosphorylated to Bredinin-5'-monophosphate. This active metabolite is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).

Downstream Effects of Guanine Nucleotide Depletion

The depletion of the guanine nucleotide pool has profound effects on rapidly proliferating cells, particularly T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. The key downstream consequences include:

-

Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion leads to an arrest of the cell cycle, primarily at the S phase.

-

Suppression of Lymphocyte Proliferation: The inability to synthesize new DNA and RNA prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation. This is the basis of the immunosuppressive effect of Bredinin.

-

Induction of Apoptosis: Prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.

Signaling Pathway Diagram

Biological Activity and Quantitative Data

This compound exhibits cytotoxic properties, primarily due to its intracellular conversion to Bredinin. The cytotoxic effects are particularly pronounced in rapidly dividing cells like lymphocytes and certain cancer cell lines.

Cytotoxicity

Studies on the murine leukemia cell line L5178Y have shown that this compound is as strongly cytotoxic as Bredinin itself.

| Cell Line | Assay Type | Endpoint | Value |

| L5178Y | Cell Growth Inhibition | Minimum Inhibitory Concentration (MIC) | 10⁻⁵ M |

Note: Further quantitative data such as IC₅₀ values for a broader range of cell lines are not extensively reported in publicly available literature.

Reversal of Cytotoxicity

The cytotoxic effects of this compound can be reversed by the addition of components of the guanine nucleotide salvage pathway, confirming that its mechanism of action is dependent on the depletion of guanine nucleotides.

| Agent | Reversing Compound | Observation |

| This compound | Guanylic acid | Reverses the growth inhibitory effects. |

| This compound | Guanosine | Reverses the growth inhibitory effects. |

| This compound | Guanine | Reverses the growth inhibitory effects. |

| This compound | Adenine | Prevents the growth inhibitory effect of the aglycone (but not Bredinin), suggesting it competes for the converting enzyme (APRT). |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Target cell line (e.g., L5178Y, or other cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO or water)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of the compound).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of this compound on cell cycle progression.

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Objective: To determine if this compound induces apoptosis.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Experimental Workflow Diagram

References

- 1. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to Bredinin Aglycone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, scientifically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that has garnered interest in medicinal chemistry and drug development. It is the core chemical moiety of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Particular focus is placed on its role as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a hydroxyl group and a carboxamide group. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-Hydroxy-1H-imidazole-4-carboxamide[1] |

| Synonyms | This compound, 4-Carbamoylimidazolium 5-olate, SM-108, FF-10501[1] |

| CAS Number | 56973-26-3[1] |

| Chemical Formula | C₄H₅N₃O₂[1] |

| Molecular Weight | 127.10 g/mol [1] |

| Canonical SMILES | C1=NC(=C(N1)C(=O)N)O[1] |

| InChI Key | UEWSIIBPZOBMBL-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [TargetMol] |

| Solubility in Water | 1 mg/mL (7.87 mM) (Sonication recommended) | [TargetMol] |

| Solubility in DMSO | 21.67 mg/mL (170.5 mM) (Sonication recommended) | [TargetMol] |

| pKa (Predicted) | 1.573 | [DempoChem] |

| XLogP (Predicted) | -0.786 | [DempoChem] |

| Topological Polar Surface Area | 92.00 Ų | [DempoChem] |

| Heavy Atom Count | 9 | [DempoChem] |

| Rotatable Bond Count | 1 | [DempoChem] |

| Hydrogen Bond Donor Count | 3 | [DempoChem] |

| Hydrogen Bond Acceptor Count | 3 | [DempoChem] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of imidazole-4-carboxamide derivatives often involves the reaction of diaminomaleonitrile (B72808) with an aldehyde in the presence of a base, followed by cyclization.[2][3] A patent for the synthesis of related 4(5)-aminoimidazole-5(4)-carboxamide derivatives also describes methods starting from DAMN.[4]

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[5][6] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes.[6]

Inhibition of IMPDH

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for the synthesis of guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[7] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on lymphocytes and other rapidly dividing cells.[6]

Downstream Signaling Effects

Recent studies on IMPDH inhibitors have revealed unexpected downstream signaling effects. Inhibition of IMPDH has been shown to induce the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway and upregulate the adhesion molecule VCAM1.[8] This suggests that the biological effects of this compound may extend beyond simple nucleotide depletion and involve the modulation of inflammatory and immune signaling pathways.

Experimental Protocols

General Protocol for IMPDH Activity Assay (Spectrophotometric)

This protocol is a general method for determining IMPDH activity by measuring the rate of NADH production at 340 nm.

Materials:

-

Recombinant human IMPDH2

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate Solution: Inosine monophosphate (IMP)

-

Cofactor Solution: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Add the IMP substrate solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NAD⁺ cofactor solution to all wells.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of IMPDH activity against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a molecule of significant interest due to its role as the core structure of the immunosuppressant Bredinin and its function as an IMPDH inhibitor. Its well-defined chemical structure and physicochemical properties, coupled with a growing understanding of its mechanism of action, make it a valuable tool for researchers in immunology, oncology, and drug discovery. The proposed synthetic route and the detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating a definitive synthetic pathway, quantifying its inhibitory activity against IMPDH isoforms, and further exploring its impact on cellular signaling pathways.

References

- 1. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 5. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bredinin Aglycone (CAS Number 56973-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known by its synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, and SM-108, is a potent, orally bioavailable small molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). As the aglycone form of the immunosuppressive drug Bredinin (Mizoribine), it has garnered significant interest for its antineoplastic and immunosuppressive properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology and immunology.

Introduction

This compound is a purine (B94841) nucleotide analogue that exerts its biological effects through the targeted inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] This pathway is critical for the proliferation of cells, particularly rapidly dividing cells such as lymphocytes and cancer cells, which are highly dependent on a constant supply of nucleotides for DNA and RNA synthesis.[1] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound induces cell cycle arrest and apoptosis, making it a promising candidate for therapeutic intervention in various malignancies and autoimmune disorders.[2][3] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia (AML), including in cell lines resistant to hypomethylating agents.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 56973-26-3 | [5] |

| Molecular Formula | C₄H₅N₃O₂ | [5] |

| Molecular Weight | 127.10 g/mol | [5] |

| IUPAC Name | 4-hydroxy-1H-imidazole-5-carboxamide | [5] |

| Synonyms | 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, SM-108 | [6] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO and water | - |

Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of this compound is the competitive inhibition of IMPDH. This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by this compound leads to a cascade of downstream cellular events:

-

Depletion of Guanine Nucleotides: The primary consequence is the reduction of intracellular levels of XMP, guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[3]

-

Disruption of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis. Its depletion halts these processes.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides triggers cellular stress responses, leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent programmed cell death (apoptosis).[2]

This targeted inhibition of nucleotide synthesis provides a therapeutic window for targeting rapidly proliferating cells that are highly reliant on the de novo purine synthesis pathway.

Synthesis

A patented method for the production of a hydrated form of 5-hydroxy-1H-imidazole-4-carboxamide involves a multi-step process.[7] The general workflow is outlined below.

Experimental Protocol: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate[7]

-

Step 1: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide. React 2-aminomalonamide with a compound of the general formula R-O-CH=N-R (where each R is independently a C1-3 alkyl group) in the presence of a carboxylic acid.

-

Step 2: Formation of the acid salt. The resulting 5-hydroxy-1H-imidazole-4-carboxamide is then reacted with an acidic compound to produce the corresponding acid salt or a hydrate thereof.

-

Step 3: Final product formation. The acid salt or its hydrate is subsequently reacted with a salt in the presence of an acidic solvent to yield 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate.

Note: For detailed reagent quantities, reaction conditions, and purification methods, it is essential to consult the original patent literature.

Biological Activity and Quantitative Data

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound (FF-10501-01) in various AML cell lines and patient samples.

| Parameter | Cell Type/Condition | Value | Reference |

| IC₅₀ (Proliferation) | AML peripheral blood cells | Mean = 14.6 µM | [6] |

| Apoptosis Induction | AML cell lines | Approx. 30 µM | [3] |

| Proliferation Reduction | Primary AML samples | ≥ 300 µM | [3] |

Experimental Protocols

-

Cell Plating: Seed AML cell lines (e.g., MOLM13, OCI-AML3) or primary patient cells in 96-well plates at a predetermined optimal density.

-

Compound Treatment: Treat the cells with escalating concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for a period that allows for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Therapeutic Potential and Future Directions

This compound holds significant promise as a therapeutic agent, particularly in the field of oncology. Its ability to target the de novo purine synthesis pathway, which is often upregulated in cancer cells, provides a clear rationale for its development as an antineoplastic drug. Clinical trials investigating FF-10501-01 in combination with other agents for myelodysplastic syndromes have been initiated, highlighting its translational potential.[5]

Future research should focus on:

-

Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents to enhance efficacy and overcome resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.

-

Pharmacokinetics and Pharmacodynamics: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and administration schedules.

-

Expansion to Other Indications: Investigating its efficacy in other hematological malignancies and solid tumors, as well as in autoimmune diseases.

Conclusion

This compound is a promising IMPDH inhibitor with well-defined antineoplastic and immunosuppressive activities. Its mechanism of action, centered on the depletion of guanine nucleotides, provides a strong basis for its therapeutic application in diseases characterized by rapid cell proliferation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compelling molecule. Continued investigation into its clinical utility is warranted and holds the potential to deliver new therapeutic options for patients with cancer and autoimmune disorders.

References

- 1. Facebook [cancer.gov]

- 2. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FF-10501-01 | IMPDH inhibitor | Probechem Biochemicals [probechem.com]

- 7. US9567303B2 - Crystal of 5-hydroxy-1H-imidazole-4-carboxamide hydrate and pharmaceutical composition thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Origin of Bredinin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of Bredinin aglycone, the core chemical moiety of the immunosuppressive agent Bredinin (Mizoribine). This document delves into the initial identification of Bredinin, the comparative biological activities of the glycoside and its aglycone, their mechanism of action, and relevant experimental methodologies.

Discovery and Origin

Discovery of Bredinin (Mizoribine)

Bredinin, also known as Mizoribine, was first discovered in Japan in 1971 and isolated from the culture filtrate of the fungus Eupenicillium brefeldianum.[1][2] The initial studies by Mizuno et al. in 1974 characterized Bredinin as a novel imidazole (B134444) nucleoside with potent immunosuppressive properties.[1][3][4] Although it exhibited weak activity against Candida albicans, its primary therapeutic potential was identified in its ability to suppress lymphocyte proliferation.[2]

The Emergence of this compound

The aglycone of Bredinin is the molecule 5-Hydroxy-1H-imidazole-4-carboxamide. While Bredinin was isolated as a natural product, the origin of its aglycone is less direct. Seminal research published in 1975 by Sakaguchi et al. presented a comparative study of the cytotoxic effects of Bredinin and its aglycone on L5178Y mouse lymphoma cells.[5][6][7] This research suggests that the aglycone was likely synthesized for structure-activity relationship studies to understand the role of the ribose sugar moiety in the biological activity of Bredinin.

A key finding from this early research was the hypothesis that the this compound is converted into Bredinin in vivo.[6] This was supported by the observation that when the aglycone was orally administered to rats, Bredinin was subsequently detected in their serum and urine.[6] This suggests that the aglycone itself may act as a prodrug, being recognized by cellular machinery and undergoing ribosylation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of Bredinin and its aglycone, as well as the pharmacokinetic properties of Mizoribine, which is the ultimate active form derived from the aglycone in vivo.

Table 1: Comparative Cytotoxicity of Bredinin and its Aglycone against L5178Y Cells

| Compound | Minimum Inhibitory Concentration (M) | Reversal of Inhibition by Guanylic Acid | Reversal of Inhibition by Adenine |

| Bredinin | 1 x 10-5 | Yes | No |

| This compound | 1 x 10-5 | Yes | Yes |

Data sourced from Sakaguchi et al., The Journal of Antibiotics, 1975.[6]

Table 2: Pharmacokinetic Parameters of Mizoribine in Renal Transplant Patients

| Parameter | Value | Unit |

| Time to Peak Serum Level (Tmax) | 2.4 | hours |

| Mean Peak Serum Level (Cmax) | 0.852 | µg/mL per mg/kg dose |

| Elimination | Dependent on renal function | - |

Data from a study in 28 renal transplant patients.

Mechanism of Action

The immunosuppressive effects of Bredinin, and by extension its aglycone, are not direct. The aglycone is believed to be converted to Bredinin, which is then phosphorylated by adenosine (B11128) kinase to its active form, Mizoribine-5'-monophosphate (MZP).[5] MZP is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[8]

IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This depletion has profound effects on rapidly proliferating cells like lymphocytes, as it halts DNA and RNA synthesis, leading to cell cycle arrest in the S phase and subsequent immunosuppression.

Proposed Metabolic Activation and Inhibition Pathway

The following diagram illustrates the proposed metabolic conversion of this compound and its subsequent mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Immunosuppressive Agent Mizoribine Monophosphate Is an Inhibitor of the Human RNA Capping Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repurposing immunosuppressants for antileukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Bredinin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bredinin aglycone, the non-glycosidic form of the immunosuppressive drug Bredinin (Mizoribine). This document details the molecular targets, signaling pathways, and cellular consequences of the compound's activity, supported by experimental methodologies and quantitative data.

Executive Summary

Bredinin, an imidazole (B134444) nucleoside isolated from the fungus Eupenicillium brefeldianum, and its aglycone metabolite exert their immunosuppressive effects primarily through the potent and selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. By disrupting this pathway, this compound selectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), leading to the arrest of DNA synthesis and the inhibition of lymphocyte proliferation.[3][4][5][6] This targeted action on B and T lymphocytes, which are highly reliant on the de novo purine (B94841) synthesis pathway, underpins its efficacy in preventing organ transplant rejection and treating autoimmune diseases.[3][4][7]

Core Mechanism of Action: Inhibition of Purine Synthesis

The primary molecular target of Bredinin's active metabolites is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is the first committed step in the de novo synthesis of guanine nucleotides.[8] Bredinin itself is a prodrug that is intracellularly converted to its active form, mizoribine-5'-monophosphate (MZ-5-P), which is a potent inhibitor of IMPDH.[1][4]

The aglycone form of Bredinin also contributes to the overall immunosuppressive effect. Its activity is mediated by adenine (B156593) phosphoribosyltransferase (APRT).[5] The inhibition of IMPDH by these compounds leads to a significant reduction in the intracellular pool of guanine nucleotides (GMP, GDP, and GTP).[3][5][6]

Some evidence also suggests a secondary inhibitory effect on guanosine monophosphate synthetase (GMPS), the subsequent enzyme in the pathway that converts XMP to GMP.[1][2][4] This dual inhibition further ensures a profound and specific depletion of guanine nucleotides.

Signaling Pathway: De Novo Purine Synthesis

The following diagram illustrates the de novo purine synthesis pathway and the points of inhibition by Bredinin and its aglycone.

Cellular Consequences of IMPDH Inhibition

The depletion of guanine nucleotides has profound effects on rapidly proliferating cells, particularly lymphocytes.

-

Inhibition of Lymphocyte Proliferation: B and T lymphocytes are highly dependent on the de novo pathway for purine synthesis to support their rapid proliferation during an immune response. The lack of GTP starves these cells of essential building blocks for DNA and RNA synthesis, leading to a halt in their proliferation.[3][4][7]

-

Cell Cycle Arrest: The block in DNA synthesis results in the arrest of lymphocytes in the S phase of the cell cycle.[2][4]

-

Suppression of Immune Function: The inhibition of lymphocyte proliferation leads to a broad suppression of the immune response, including both humoral (antibody-mediated) and cellular immunity.[4][9] This includes a reduction in immunoglobulin and autoantibody production.[10][11]

The following workflow illustrates the downstream effects of IMPDH inhibition by this compound.

Quantitative Data

While specific kinetic data for this compound is not extensively reported in the initial search results, the following table summarizes the known effects of Mizoribine (B1677216) (the parent compound) and the expected impact of its aglycone.

| Parameter | Compound | Cell Type/System | Value/Effect | Reference |

| Cytotoxicity | Mizoribine | Murine Cells | 20- to 60-fold more sensitive than human cells | [5] |

| Cytotoxicity | This compound | Murine Cells | 20- to 60-fold more sensitive than human cells | [5] |

| Mechanism | This compound | Human Cells | Mediated by APRT; leads to GTP depletion | [5] |

| Mechanism | Mizoribine | Lymphocytes | Inhibition of IMPDH and GMPS | [1][2][4] |

| Cellular Effect | Mizoribine | Lymphocytes | Arrests DNA synthesis in S phase | [2][4] |

| Immunosuppression | Mizoribine | Guinea Pigs | Inhibits delayed-type hypersensitivity | [9] |

| Immunosuppression | Mizoribine | Rabbits | Inhibits hemagglutinin production | [9] |

Experimental Protocols

In Vitro IMPDH Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for IMPDH activity.[6][12][13]

Objective: To determine the inhibitory potential of this compound on IMPDH activity.

Principle: The enzymatic activity of IMPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Recombinant human IMPDH2

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT

-

Substrate 1: Inosine 5'-monophosphate (IMP)

-

Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant IMPDH2 enzyme

-

Varying concentrations of this compound or vehicle control.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of IMP and NAD+.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH formation (V) from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for the IMPDH inhibition assay.

Lymphocyte Proliferation Assay

This protocol is a standard method to assess the antiproliferative effects of a compound on lymphocytes.[10][11]

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

This compound

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

-

96-well cell culture plate

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or plate reader (for colorimetric assays)

Procedure:

-

Isolate PBMCs or splenocytes from whole blood or spleen, respectively.

-

Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Stimulate the cells with an optimal concentration of a mitogen (e.g., PHA). Include unstimulated control wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

The amount of incorporated radioactivity is proportional to the degree of cell proliferation.

-

Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Conclusion

This compound, in concert with the phosphorylated form of its parent compound Mizoribine, functions as a potent immunosuppressive agent through the targeted inhibition of IMPDH. This leads to the depletion of guanine nucleotides, resulting in the arrest of lymphocyte proliferation and the suppression of both cellular and humoral immunity. The high dependence of lymphocytes on the de novo purine synthesis pathway provides a degree of selectivity to this mechanism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel IMPDH inhibitors for therapeutic use.

References

- 1. Mizoribine: mode of action and effects in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mizoribine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Mizoribine? [synapse.patsnap.com]

- 4. Mizoribine: A New Approach in the Treatment of Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential cytotoxic effects of mizoribine and its aglycone on human and murine cells and on normal and enzyme-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 7. Immunosuppressive Agent Options for Primary Nephrotic Syndrome: A Review of Network Meta-Analyses and Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunosuppressive effect of bredinin on cell-mediated and humoral immune reactions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic assay of IMPDH type II [bio-protocol.org]

- 13. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

The Biological Activity of 5-Hydroxy-1H-imidazole-4-carboxamide: A Technical Guide for Drug Development Professionals

Abstract

5-Hydroxy-1H-imidazole-4-carboxamide, also known by its developmental codes FF-10501-01 and SM-108, is a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH represents a critical target in oncology and immunology. This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a plausible synthetic route. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting nucleotide metabolism.

Introduction

5-Hydroxy-1H-imidazole-4-carboxamide is a small molecule that has garnered significant interest for its potential as an antineoplastic agent. It is an orally bioavailable, competitive inhibitor of IMPDH, an enzyme that is upregulated in rapidly proliferating cells, including various tumor cell types. By selectively targeting IMPDH, 5-Hydroxy-1H-imidazole-4-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. The compound is currently under investigation in clinical trials, notably for the treatment of Myelodysplastic Syndrome (MDS). This guide will delve into the core scientific data and methodologies associated with this promising therapeutic candidate.

Mechanism of Action

The primary mechanism of action of 5-Hydroxy-1H-imidazole-4-carboxamide is the competitive inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP).

Inhibition of IMPDH by 5-Hydroxy-1H-imidazole-4-carboxamide leads to a depletion of the intracellular pool of guanine nucleotides. This has several downstream effects detrimental to rapidly dividing cells:

-

Disruption of DNA and RNA Synthesis: Guanine is a fundamental building block of nucleic acids. A shortage of GTP impairs the synthesis of both DNA and RNA, thereby halting cell proliferation.

-

Induction of Apoptosis: The cellular stress induced by the depletion of essential nucleotides can trigger programmed cell death (apoptosis).

-

Overactivation of Toll-Like Receptor (TLR) Signaling: In acute myeloid leukemia (AML) cells, IMPDH inhibition has been shown to induce an overactivation of TLR signaling, which may contribute to its anti-leukemic effects.

The active form of 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501RMP, demonstrates potent inhibition against both isoforms of IMPDH (IMPDH1 and IMPDH2).

Signaling Pathway Diagram

Quantitative Biological Data

The biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide and its active form has been quantified in various assays. The following tables summarize the key findings.

Table 1: Enzymatic Inhibition of IMPDH by FF-10501RMP (Active Form)

| Target | IC50 (µM) |

| IMPDH1 | 0.02 |

| IMPDH2 | 0.019 |

Data extracted from a graphical representation in a research publication.

Table 2: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line Type | Metric | Value | Reference |

| Various AML Cell Lines | Mean IC50 (Proliferation) | 14.6 µM | [1] |

| Primary AML Samples | Effective Concentration (Proliferation Reduction) | ≥ 300 µM | [2] |

| Various AML Cell Lines | Apoptosis Induction | ~ 30 µM | [2] |

Experimental Protocols

IMPDH Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the enzymatic inhibition of IMPDH.

Materials:

-

Recombinant human IMPDH1 or IMPDH2

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM Dithiothreitol (DTT), 150 mM KCl, 1 mM EDTA

-

Substrate Stock Solution: 20 mM IMP and 50 mM NAD+

-

5-Hydroxy-1H-imidazole-4-carboxamide (or its active phosphate (B84403) form)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the appropriate amount of IMPDH enzyme to the assay buffer.

-

Add the serially diluted test compound to the wells containing the enzyme and buffer. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate stock solution to a final concentration of 1 mM IMP and 2.5 mM NAD+.

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at 25°C.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Cell Proliferation Assay (AML Cell Lines)

Materials:

-

AML cell lines (e.g., MOLM-13, OCI-AML3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

5-Hydroxy-1H-imidazole-4-carboxamide

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Prepare serial dilutions of 5-Hydroxy-1H-imidazole-4-carboxamide in the complete cell culture medium.

-

Add the compound dilutions to the wells containing the cells. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis Methodology

Synthesis of a 5-Hydroxy-1H-imidazole-4-carboxamide Analog

Step 1: Deprotection of a Benzoyl-Protected Precursor

This step involves the removal of a benzoyl protecting group from a precursor molecule to yield the final hydroxylated imidazole (B134444) carboxamide.

Materials:

-

2-(4-benzoyloxyphenyl)-5-hydroxyimidazole-4-carboxamide (precursor)

-

Anhydrous methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe)

-

1N Hydrochloric acid (HCl)

-

Isopropylether

Procedure:

-

A suspension of 2-(4-benzoyloxyphenyl)-5-hydroxyimidazole-4-carboxamide is prepared in anhydrous methanol.

-

The suspension is cooled to 0-5 °C.

-

Sodium methoxide is added to the chilled suspension with stirring.

-

The reaction is stirred at 0-5 °C for 5 minutes and then at room temperature for an additional 15 minutes.

-

The reaction is quenched by the addition of 1N HCl, followed by isopropylether to precipitate the product.

-

The resulting crystals of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide are collected by filtration, washed with isopropylether, and dried under vacuum.

Conclusion

5-Hydroxy-1H-imidazole-4-carboxamide is a promising IMPDH inhibitor with demonstrated preclinical activity against hematological malignancies. Its well-defined mechanism of action, involving the depletion of guanine nucleotides, provides a strong rationale for its clinical development. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance this and other IMPDH inhibitors as novel cancer therapeutics. Further investigation into its clinical efficacy and safety profile is warranted.

References

Bredinin Aglycone: A Purine Nucleotide Analogue Targeting De Novo Guanine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known as 5-hydroxy-1H-imidazole-4-carboxamide and designated as FF-10501-01 in clinical development, is a potent purine (B94841) nucleotide analogue. It functions as a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By disrupting this critical pathway, this compound exhibits significant anti-proliferative and pro-apoptotic effects, particularly in rapidly dividing cells such as those found in hematologic malignancies. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative biological data, experimental protocols, and relevant signaling pathways.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and play crucial roles in cellular energy metabolism and signaling. The de novo purine biosynthesis pathway is therefore a critical target for therapeutic intervention, especially in oncology and immunology. Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides.[1] Tumor cells, with their high demand for nucleic acid synthesis, are particularly vulnerable to the inhibition of IMPDH.[1]

This compound has emerged as a promising IMPDH inhibitor with demonstrated preclinical and clinical activity.[2][3] This guide will delve into the technical details of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of IMPDH.[4] This inhibition leads to the depletion of the intracellular pool of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP). The reduction in GTP levels has several downstream consequences:

-

Disruption of DNA and RNA Synthesis: A shortage of guanine nucleotides directly impairs the synthesis of nucleic acids, leading to cell cycle arrest and inhibition of proliferation.

-

Induction of Apoptosis: Depletion of the guanine nucleotide pool can trigger programmed cell death in cancer cells.

-

Modulation of Signaling Pathways: GTP is essential for the function of numerous signaling proteins, including G-proteins. Disruption of GTP-dependent signaling can affect various cellular processes.

Interestingly, the growth inhibitory effect of this compound is mediated by adenine (B156593) phosphoribosyltransferase (APRT). APRT is an enzyme in the purine salvage pathway, suggesting a potential intracellular activation step or a complex interplay between the de novo and salvage pathways in the presence of this inhibitor.

Quantitative Data

The biological activity of this compound (FF-10501-01) has been quantified in various studies. The following tables summarize the available data.

Table 1: In Vitro Cellular Activity of this compound (FF-10501-01)

| Cell Type/Line | Assay | Endpoint | Value | Reference |

| Acute Myeloid Leukemia (AML) Cell Lines | Proliferation Assay | Mean IC50 | 14.6 µM | |

| AML Cell Lines | Apoptosis Assay | Apoptosis Induction | ~30 µM | |

| Primary AML Samples | Proliferation Assay | Effective Concentration | ≥ 300 µM |

Table 2: Pharmacokinetic Properties of this compound (FF-10501-01) in Humans (Phase 1 Clinical Trial)

| Parameter | Description | Value | Reference |

| Tmax | Time to maximum plasma concentration | ~2.74 hours | |

| t1/2 | Elimination half-life | ~4.05 hours |

Experimental Protocols

Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide (this compound)

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is limited, a representative synthesis can be adapted from methods used for structurally related imidazole (B134444) carboxamides. One common approach involves the cyclization of an appropriate acyclic precursor. The following is a generalized conceptual protocol based on established imidazole synthesis strategies.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure Outline:

-

Starting Material Preparation: Begin with a suitable acyclic precursor, such as a derivative of 2-aminomalonamide.

-

Cyclization: The imidazole ring is formed through a cyclization reaction. This can often be achieved by reacting the precursor with a source of the C2 carbon of the imidazole ring, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction is typically heated to drive the cyclization and elimination of byproducts.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by the addition of a non-polar solvent, followed by filtration.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield the pure 5-hydroxy-1H-imidazole-4-carboxamide.

For a more detailed protocol on a related compound, researchers can refer to the synthesis of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide, which involves the deprotection of a benzoyl-protected precursor.

IMPDH Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against IMPDH. This spectrophotometric assay measures the production of NADH at 340 nm.

Materials:

-

Purified recombinant human IMPDH2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

-

Substrate Solution: Inosine monophosphate (IMP) and β-nicotinamide adenine dinucleotide (NAD+) dissolved in Assay Buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Assay Workflow:

References

- 1. Facebook [cancer.gov]

- 2. Results of a Phase 1/2a dose-escalation study of FF-10501-01, an IMPDH inhibitor, in patients with acute myeloid leukemia or myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical activity of FF-10501-01, a novel inosine-5'-monophosphate dehydrogenase inhibitor, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-1H-imidazole-4-carboxamide | 360-97-4 | FA09803 [biosynth.com]

The Cytotoxic Effects of Bredinin Aglycone on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin, an immunosuppressive agent also known as Mizoribine, has been a subject of interest for its potential applications beyond immunosuppression. Its aglycone, 5-hydroxy-1H-imidazole-4-carboxamide, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Bredinin aglycone on cancer cells, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. This compound is also known in scientific literature by the identifiers SM-108 and FF-10501-01.

The primary mechanism of action of this compound is the selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By impeding this pathway, the compound effectively depletes the intracellular pool of guanine triphosphate (GTP), a vital component for DNA and RNA synthesis, signal transduction, and cellular energy metabolism. This depletion leads to the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]

Quantitative Data on Cytotoxic Effects

The available preclinical data demonstrates the dose-dependent cytotoxic effects of this compound, particularly in hematological malignancies. The following table summarizes the key findings from a study on acute myeloid leukemia (AML) cell lines.

| Compound | Cell Lines | Effect | Concentration | Reference |

| FF-10501-01 (this compound) | Acute Myeloid Leukemia (AML) cell lines | Induces apoptosis | ~30 µM | [1] |

| FF-10501-01 (this compound) | Primary AML patient samples | Reduces proliferation | ≥300 µM |

Note: The provided data is based on limited publicly available information. Further research is needed to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines.

An earlier study on SM-108 (this compound) demonstrated potent antitumor activity in various murine tumor models, including Ehrlich carcinoma, P388, L1210, Lewis lung carcinoma, Colon 26 adenocarcinoma, and Sarcoma 180, when administered using an intermittent multiple administration schedule.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of this compound. These are based on standard laboratory procedures and the methodologies alluded to in the available literature.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., AML cell lines like MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Treatment: Cells are treated with this compound at the desired concentrations for the indicated time periods.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2 family proteins) overnight at 4°C.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The primary mechanism of this compound's cytotoxic effect is the inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has profound effects on several downstream cellular processes.

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

The depletion of guanine nucleotides by this compound is hypothesized to trigger a cascade of events leading to apoptosis. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound demonstrates promising anticancer activity, primarily through the inhibition of IMPDH and subsequent depletion of guanine nucleotides. This leads to the induction of apoptosis in cancer cells, particularly in AML. However, the publicly available data on its cytotoxic effects across a broad range of cancer types and the intricate details of its downstream signaling pathways are still limited.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound in a diverse panel of cancer cell lines.

-

Elucidation of Downstream Signaling: Identifying the specific signaling molecules and pathways that are modulated by guanine nucleotide depletion and lead to apoptosis.

-

Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents. A study on the related compound, imidazole-4-carboxamide, has shown that it can inhibit the expression of Axl, PD-L1, and PD-L2, suggesting a potential role in overcoming drug resistance and enhancing immunotherapy.

The continued investigation of this compound is warranted to fully understand its therapeutic potential in oncology.

References

An In-Depth Technical Guide to the Synthesis of Bredinin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for bredinin aglycone, chemically known as 5-hydroxy-1H-imidazole-4-carboxamide. Bredinin is an immunosuppressive agent, and the synthesis of its aglycone is of significant interest for the development of novel analogs and related therapeutic agents. This document details the chemical reactions, experimental protocols, and quantitative data to facilitate the replication and further investigation of this synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (1) suggests a disconnection of the imidazole (B134444) ring. The core imidazole-4-carboxamide structure can be formed from an acyclic N-acylaminomalonamide intermediate through cyclization. This intermediate can be derived from 2-aminomalonamide (2), a key building block. The synthesis of 2-aminomalonamide can be achieved from commercially available starting materials such as diethyl 2-aminomalonate or 2-chloromalonic esters.

Synthetic Pathway Overview

The forward synthesis for this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-aminomalonamide. The second stage is the crucial cyclization step to form the final imidazole ring structure.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Aminomalonamide (2)

There are multiple reported methods for the synthesis of 2-aminomalonamide. Two common and effective methods are presented below.

This method involves the direct ammonolysis of diethyl 2-aminomalonate.[1][2]

Reaction:

Experimental Protocol:

-

Dissolve 15 g of diethyl 2-aminomalonate in 30 mL of methanol at room temperature.[1]

-

To this solution, add 200 mL of aqueous ammonia (B1221849) dropwise.[1]

-

Heat the reaction mixture to 45 °C and stir for 8 hours.[1]

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove methanol and excess ammonia.

-

The resulting precipitate of 2-aminomalonamide can be collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Diethyl 2-aminomalonate | |

| Reagent | Aqueous Ammonia | |

| Solvent | Methanol | |

| Temperature | 45 °C | |

| Reaction Time | 8 hours | |

| Yield | Not explicitly stated, but implied to be effective. |

This patented method provides an alternative route starting from a 2-chloromalonate ester.

Reaction:

Experimental Protocol:

-

Mix the 2-chloromalonate precursor with water.

-

Add ammonium (B1175870) carbonate to the mixture.

-

Heat the reaction to a temperature between 50-60 °C for 6-8 hours.

-

Following the initial reaction, further heat the mixture to a temperature below 70 °C to decompose any unreacted ammonium carbonate.

-

After cooling, the product can be isolated through crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloromalonate Ester | |

| Reagent | Ammonium Carbonate | |

| Solvent | Water | |

| Temperature | 50-60 °C | |

| Reaction Time | 6-8 hours | |

| Molar Ratio (Chloromalonate:Ammonium Carbonate) | 1:3 to 1:5 |

Stage 2: Synthesis of this compound (1) from 2-Aminomalonamide (2)

This crucial step involves the cyclization of 2-aminomalonamide with a formylating agent, such as formamidine acetate, to construct the 5-hydroxy-1H-imidazole-4-carboxamide ring.

Reaction: